2-Methoxy-4-methylnicotinaldehyde
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-Methoxy-4-methylnicotinaldehyde, such as Schiff base compounds, involves the condensation of aldehydes with amines. For example, Schiff base compounds have been synthesized by condensing 3-methoxysalicylaldehyde with isonicotinic acid hydrazide, demonstrating a method that could potentially be adapted for the synthesis of 2-Methoxy-4-methylnicotinaldehyde (Yang, 2007).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-Methoxy-4-methylnicotinaldehyde reveals trans configurations with respect to the C=N double bonds. This configuration is essential for understanding the chemical behavior and reactivity of such compounds (Yang, 2007).
Chemical Reactions and Properties
The Schiff base compounds, which are structurally similar to 2-Methoxy-4-methylnicotinaldehyde, exhibit interesting chemical reactions, such as the formation of hydrogen-bonded networks. This highlights the potential reactivity of 2-Methoxy-4-methylnicotinaldehyde in forming complex molecular structures through intermolecular interactions (Yang, 2007).
Physical Properties Analysis
While specific data on 2-Methoxy-4-methylnicotinaldehyde's physical properties are not directly available, the physical properties of related Schiff base compounds, such as solubility and melting points, provide insights into its potential characteristics. These compounds display solubility in common organic solvents and have defined melting points, suggesting similar properties for 2-Methoxy-4-methylnicotinaldehyde (Kusumaningrum et al., 2021).
Chemical Properties Analysis
The chemical properties of 2-Methoxy-4-methylnicotinaldehyde can be inferred from related compounds, which show a range of reactivities such as the ability to undergo cyclocondensation reactions. These reactions are crucial for synthesizing heterocyclic compounds and indicate the reactive nature of 2-Methoxy-4-methylnicotinaldehyde in forming diverse chemical structures (Mahata et al., 2003).
Scientific Research Applications
Optical Properties of Aluminum and Zinc Quinolates:
- 4-Methyl(methoxy or chloro)benzaldehyde reacted with 2-methyl-8-quinolinol to create substituted 2-styryl-8-quinolinol. This compound was used as a chelating ligand to prepare aluminum and zinc complexes.
- These complexes displayed high thermal stability and solubility in organic solvents. They emitted blue-green light in THF with a photoluminescence (PL) maximum that is red-shifted relative to reference complexes, indicating potential applications in light-emitting devices (Barberis & Mikroyannidis, 2006).
Sequential Photo-Oxidation of Methanol:
- The photo-oxidation of methanol on preoxidized TiO(2)(110) leads to methyl formate production. This involves two consecutive photo-oxidation steps, with methoxy playing a crucial role in the process (Phillips et al., 2013).
Weinreb Amide in Synthetic Chemistry:
- N-Methoxy-N-methylamide, also known as the Weinreb amide, is used extensively in synthetic chemistry for acylating agents and as an aldehyde equivalent. It has applications in heterocyclic chemistry, total synthesis, and industrial scale production by pharmaceutical industries (Balasubramaniam & Aidhen, 2008).
Antibacterial Zinc Complexes:
- Schiff bases derived from 2-acetamidobenzaldehyde and various benzothiazoles were used to synthesize Zinc(II) chelates. These complexes exhibited antibacterial properties against pathogens like E. coli and Staphylococcus aureus (Chohan, Scozzafava & Supuran, 2003).
Linkers for Solid Phase Organic Synthesis:
- Electron-rich benzaldehyde derivatives, including 2-methoxy-4-hydroxybenzaldehyde, have been used as linkers for solid phase organic synthesis. They enable the creation of secondary amides, which can be cleaved from supports with high purity and yield (Swayze, 1997).
Synthesis of Methyl (Z)-α-methoxyacrylates:
- This study reported the synthesis of Methyl (Z)-α-methoxyacrylates from aldehydes, showing potential for diverse chemical transformations in creating biologically active compounds (Baati et al., 2009).
properties
IUPAC Name |
2-methoxy-4-methylpyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-4-9-8(11-2)7(6)5-10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNIUITTZQLGKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methylnicotinaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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